Buddlejasaponin IV is a triterpenoid saponin primarily isolated from the aerial parts of the plant Pleurospermum kamtschaticum HOFFMANN (Umbelliferae). [, , ] It has also been found in other plant species, including Bupleurum fruticosum, Clinopodium chinense, and Lysimachia capillipes Hemsl. [, , , , ] Buddlejasaponin IV has gained significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, anticancer, anti-metastatic, and antiviral properties. [, , , ]
Buddlejasaponin IV comprises a saikogenin F aglycone linked to a trisaccharide moiety. [, ] The saikogenin F aglycone features an oleanane-type triterpene skeleton with a double bond between carbons 11 and 13(18). [] The trisaccharide moiety consists of two β-D-glucopyranosyl units and one β-D-fucopyranosyl unit linked to the saikogenin F at the C-3 position. []
Buddlejasaponin IV can undergo hydrolysis to yield its aglycone, saikogenin F, and the corresponding sugar moieties. [] This reaction is typically catalyzed under acidic conditions. [] Further chemical modifications or reactions involving Buddlejasaponin IV have not been extensively studied in the provided literature.
Anti-inflammatory Activity: In LPS-stimulated RAW 264.7 macrophages, Buddlejasaponin IV inhibits the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). [, , , ] This inhibitory effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the inactivation of nuclear factor-κB (NF-κB) signaling. [, , , ]
Anticancer and Anti-metastatic Activity: In human colorectal cancer cells (HT-29), Buddlejasaponin IV induces apoptosis through the mitochondrial-dependent pathway by increasing the ratio of Bax to Bcl-2 and activating caspases. [] Additionally, it inhibits cell adhesion, proliferation, and migration by reducing the expression and activity of α2β1 integrin, focal adhesion kinase (FAK), and Akt. [, ] These effects contribute to its antimetastatic potential. [, ]
Antiviral Activity: Buddlejasaponin IV demonstrates antiviral activity against vesicular stomatitis virus (VSV) by inhibiting viral replication. [] The exact mechanism of action underlying its antiviral effect remains to be fully elucidated. []
Anti-inflammatory Agent: Buddlejasaponin IV effectively inhibits inflammation in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. [, , , ]
Anticancer and Anti-metastatic Agent: Its ability to induce apoptosis and inhibit cell proliferation, adhesion, and migration in cancer cells highlights its potential as an anticancer and anti-metastatic agent. [, ]
Antiviral Agent: Its demonstrated antiviral activity against VSV warrants further investigation into its potential as a broad-spectrum antiviral agent. []
Hepatoprotective Agent: Studies have shown that Buddlejasaponin IV can protect liver cells from damage, suggesting its potential use in treating liver diseases. []
Analytical Chemistry: Buddlejasaponin IV serves as a reference standard in the development of analytical methods for quantifying saponins in plant extracts. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6